molecular formula C8H10Cl3N B2403009 2,4-dichloro-N-ethylaniline;hydrochloride CAS No. 2408964-22-5

2,4-dichloro-N-ethylaniline;hydrochloride

Cat. No.: B2403009
CAS No.: 2408964-22-5
M. Wt: 226.53
InChI Key: NEXWKJDDLAHJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-ethylaniline;hydrochloride is a chemical compound with the molecular formula C8H9Cl2N·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-ethylaniline;hydrochloride typically involves the reaction of 2,4-dichloroaniline with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,4-dichloroaniline and ethylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

    Procedure: The mixture is stirred at a specific temperature until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production methods also incorporate advanced purification techniques to meet the required standards .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-ethylaniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-dichloro-N-ethylaniline;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-ethylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2,4-dichloro-N-ethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXWKJDDLAHJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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